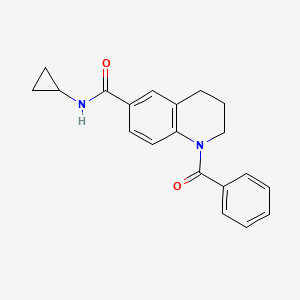
1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as BTQ or BTQ-7, is a synthetic compound that has gained attention in recent years for its potential use in scientific research.
Mécanisme D'action
1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 acts as a selective sigma-1 receptor agonist, meaning it activates these receptors. Sigma-1 receptors are located primarily in the endoplasmic reticulum of cells and are involved in modulating calcium signaling and protein folding. Activation of sigma-1 receptors by 1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 has been shown to have a variety of effects on cellular function, including modulation of neurotransmitter release and regulation of ion channels.
Biochemical and Physiological Effects:
Studies have shown that 1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 can have a variety of effects on biochemical and physiological processes. It has been shown to have analgesic effects in animal models of pain, as well as anti-inflammatory effects. 1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 is its selectivity for sigma-1 receptors, which allows for more precise investigation of the role of these receptors in physiological processes. However, one limitation is that it is a synthetic compound and may not fully replicate the effects of endogenous ligands that bind to sigma-1 receptors.
Orientations Futures
There are several potential future directions for research on 1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and chronic pain. Additionally, further investigation into the mechanism of action of 1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 and its effects on cellular function could provide insights into the role of sigma-1 receptors in these processes. Finally, the development of more selective sigma-1 receptor agonists could provide new tools for investigating the function of these receptors in health and disease.
Méthodes De Synthèse
1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 can be synthesized through a multi-step process starting with commercially available cyclohexanone. The synthesis involves the formation of a tetrahydroquinoline ring followed by the introduction of a benzoyl group and a cyclopropyl group. The final step involves the formation of the carboxamide group. The synthesis of 1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 has been optimized to improve yield and purity.
Applications De Recherche Scientifique
1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to selectively bind to sigma-1 receptors, which are involved in a variety of physiological processes including pain, cognition, and mood regulation. 1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 has been used in studies to investigate the role of sigma-1 receptors in these processes.
Propriétés
IUPAC Name |
1-benzoyl-N-cyclopropyl-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19(21-17-9-10-17)16-8-11-18-15(13-16)7-4-12-22(18)20(24)14-5-2-1-3-6-14/h1-3,5-6,8,11,13,17H,4,7,9-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNWESRVHKRODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)NC3CC3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole](/img/structure/B7560107.png)
![5-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560120.png)

![3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile](/img/structure/B7560132.png)
![1-[(E)-3-chloroprop-2-enyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B7560137.png)
![5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide](/img/structure/B7560140.png)


![N-[(1-methyltriazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B7560152.png)

![2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560171.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid](/img/structure/B7560192.png)
![N-[(5-bromothiophen-3-yl)methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7560200.png)